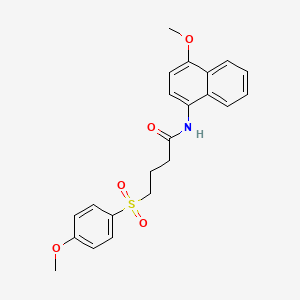

![molecular formula C14H12Cl2O3 B2895646 2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,3-cyclohexanedione CAS No. 339105-96-3](/img/structure/B2895646.png)

2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,3-cyclohexanedione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

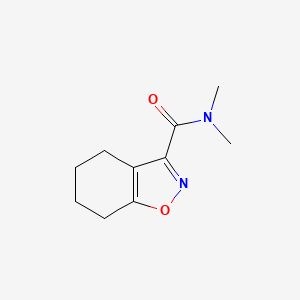

The compound “2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,3-cyclohexanedione” is a complex organic molecule. It contains a cyclohexanedione group, which is a type of cyclic ketone, and a 2,4-dichlorophenyl group, which is a type of halogenated aromatic compound .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic 2,4-dichlorophenyl group and the cyclic 2-oxoethyl-1,3-cyclohexanedione group . These groups would likely confer specific physical and chemical properties to the molecule.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the electron-rich aromatic ring and the electron-withdrawing ketone groups . The dichlorophenyl group might undergo reactions typical of aromatic halides, while the cyclohexanedione group might undergo reactions typical of ketones.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic ring and the ketone groups would likely make the compound relatively stable and moderately polar .Wissenschaftliche Forschungsanwendungen

Synthetic Routes to Fused Pyran Derivatives

Research has demonstrated the use of 1,3-cyclohexanedione derivatives in acid-catalyzed condensations leading to the synthesis of fused pyran derivatives. These derivatives are obtained through carbon transfer reactions involving cyclic carbon nucleophiles, showcasing a method to create functionalized xanthene derivatives. This synthetic approach highlights the compound's utility in generating complex molecular architectures (Singh, Singh, & Singh, 1996).

Catalytic Applications in Organic Synthesis

Another study outlines the efficient preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives using dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of nano-TiO2 as a catalyst. This process, characterized by its simplicity and high yields, showcases the compound's role in facilitating organic reactions under solvent-free conditions, offering a green chemistry approach (Khazaei et al., 2013).

Formation of Cyclic Peroxides

A further application is observed in the formation of 1,2-dioxanes using manganese(III) acetate, where 1,3-cyclohexanedione participates in reactions yielding cyclic peroxides. This research provides insights into the reactivity and potential of 1,3-cyclohexanedione derivatives in synthesizing valuable organic peroxides, highlighting mechanistic aspects of manganese(III)-induced ring formation (Nishino et al., 1991).

Electrooxidation and Catalytic Studies

The electrooxidation of β-dicarbonyl compounds, including 1,3-cyclohexanedione, mediated by ceric methanesulfonate, offers a perspective on the oxidative potential and reactivity of these compounds. This study provides a detailed kinetic and spectroscopic analysis, contributing to the understanding of electrocatalytic oxidation mechanisms in organic chemistry (Cho, Madurro, & Romero, 1999).

Green Chemistry Approaches

Moreover, the catalyzed synthesis of 9-Aryl-1,8-Dioxo-Octahydroxanthenes using sulfacetamide underlines the compound's role in organocatalyzed reactions. This approach emphasizes the principles of green chemistry by utilizing a benign catalyst and non-toxic solvent, marking an eco-friendly pathway for the synthesis of oxygen-containing heterocyclic compounds (Kamalifar & Kiyani, 2021).

Wirkmechanismus

Target of Action

It is known that compounds with similar structures have been used in the synthesis of various chemotherapeutic , antibacterial , and antifungal agents .

Mode of Action

It is known that similar compounds interact with their targets, leading to changes at the molecular level .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds have been found to have significant effects at the molecular and cellular levels .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2O3/c15-8-4-5-9(11(16)6-8)14(19)7-10-12(17)2-1-3-13(10)18/h4-6,10H,1-3,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNHAGYAFRRSRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C(=O)C1)CC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

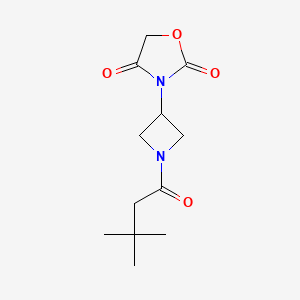

![N-{2-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2895568.png)

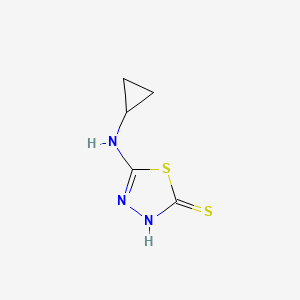

![N-(2-chloro-4-fluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2895571.png)

![(E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2895575.png)

![N,N-Dimethyl-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-sulfonamide](/img/structure/B2895582.png)

![5-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2895584.png)

![{[2-(6-Chloropyridine-3-sulfonamido)ethyl]sulfamoyl}dimethylamine](/img/structure/B2895585.png)

![1-methyl-6-(4-methylpiperidin-1-yl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2895586.png)